molecular formula C11H12BrFN2 B3060077 8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide CAS No. 1609407-88-6

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide

Cat. No. B3060077
CAS RN: 1609407-88-6
M. Wt: 271.13
InChI Key: GLUNFNYZJFPCAB-UHFFFAOYSA-N
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Description

8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide is a chemical compound that belongs to the class of indole derivatives and contains a fluorine atom . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C11H11FN2 . The structure includes a fluorine atom and an indole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 190.22 . The boiling point is predicted to be 552.3±60.0 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. Although specific studies on this compound are limited, related indole derivatives have shown anti-HIV-1 activity . Further research could explore its efficacy against other viruses.

Anticancer Properties

Indole-based compounds often exhibit anticancer effects. While direct evidence for this specific compound is scarce, its structural similarity to other indole derivatives suggests potential antitumor activity. Researchers could explore its impact on cancer cell lines and mechanisms of action .

Safety and Hazards

The compound is classified as an eye irritant and skin irritant . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Mechanism of Action

Mode of Action

A related compound, 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole, has been shown to interact with the c-met kinase site in the hydrophobic region . This interaction could potentially provide insight into the mode of action of the 8-fluoro derivative.

Result of Action

A related compound, 2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole, has been shown to exhibit high antiproliferative activity and c-met inhibitory potency . This could potentially provide insight into the effects of the 8-fluoro derivative.

properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2.BrH/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;/h1-2,5,13-14H,3-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUNFNYZJFPCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609407-88-6
Record name 1H-Pyrido[4,3-b]indole, 8-fluoro-2,3,4,5-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Reactant of Route 2
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Reactant of Route 3
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Reactant of Route 4
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Reactant of Route 5
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
Reactant of Route 6
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide

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